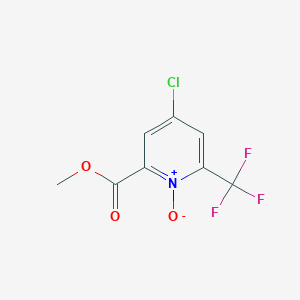
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a methoxycarbonyl group, and a trifluoromethyl group attached to a pyridine ring, with an additional oxygen atom forming a 1-oxide. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxide. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo further oxidation or reduction reactions depending on the desired product.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium or nickel complexes are used along with ligands like triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The presence of the chloro, methoxycarbonyl, and trifluoromethyl groups influences its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Lacks the methoxycarbonyl and trifluoromethyl groups.
2-(Methoxycarbonyl)pyridine: Lacks the chloro and trifluoromethyl groups.
6-(Trifluoromethyl)pyridine: Lacks the chloro and methoxycarbonyl groups.
Uniqueness
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxycarbonyl group can participate in various chemical transformations.
Properties
Molecular Formula |
C8H5ClF3NO3 |
|---|---|
Molecular Weight |
255.58 g/mol |
IUPAC Name |
methyl 4-chloro-1-oxido-6-(trifluoromethyl)pyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO3/c1-16-7(14)5-2-4(9)3-6(13(5)15)8(10,11)12/h2-3H,1H3 |
InChI Key |
JLCXEKHPUHNDEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=[N+](C(=CC(=C1)Cl)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)



![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)
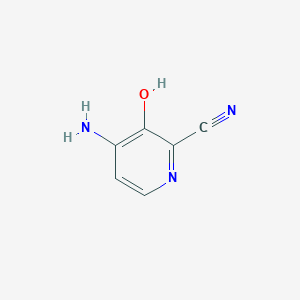
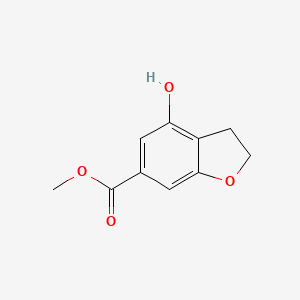
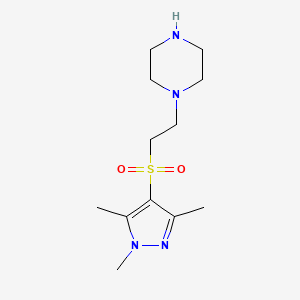


![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
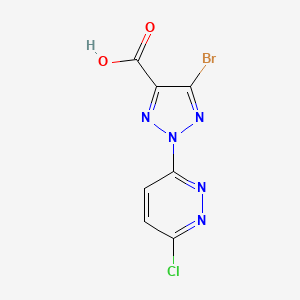
![N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11779454.png)
